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molecular formula C14H19ClO B8538880 [(1-Chloro-3,3,4-trimethylpent-1-en-2-yl)oxy]benzene CAS No. 83391-77-9

[(1-Chloro-3,3,4-trimethylpent-1-en-2-yl)oxy]benzene

Cat. No. B8538880
M. Wt: 238.75 g/mol
InChI Key: YLPGGOVAJRZHGV-UHFFFAOYSA-N
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Patent
US04747869

Procedure details

487 g of sodium phenolate are introduced into 1.6 liters of N-methylpyrrolidone at about 100° C., and dissolved by heating the mixture to 200° C. 360 g (2 mols) of 1,1-dichloro-3,3,4-trimethyl-pent-1-ene are added dropwise in the course of 3 hours at a rate such that the temperature of the reaction mixture does not fall below 195° C. Thereafter, the mixture is heated at 200°-210° C. for 8 hours. Working-up is carried out by diluting the solution with methylene chloride and extracting it by shaking withh dilute sodium hydroxide solution. After drying and stripping off the solvent, 406 g of crude product remain, this product being distilled at 105°-120° C./0.1 mbar. 337 g (71% of theory) of 1-chloro-2-phenoxy-3,3,4-trimethyl-pent-1-ene are obtained. ##STR18##
Quantity
487 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
reactant
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([O-:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na+].CN1CCCC1=O.[Cl:16][C:17](Cl)=[CH:18][C:19]([CH3:24])([CH3:23])[CH:20]([CH3:22])[CH3:21]>C(Cl)Cl>[Cl:16][CH:17]=[C:18]([O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:19]([CH3:24])([CH3:23])[CH:20]([CH3:22])[CH3:21] |f:0.1|

Inputs

Step One
Name
Quantity
487 g
Type
reactant
Smiles
C1(=CC=CC=C1)[O-].[Na+]
Name
Quantity
1.6 L
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
360 g
Type
reactant
Smiles
ClC(=CC(C(C)C)(C)C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
by shaking withh dilute sodium hydroxide solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
does not fall below 195° C
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the mixture is heated at 200°-210° C. for 8 hours
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
extracting it
CUSTOM
Type
CUSTOM
Details
After drying
DISTILLATION
Type
DISTILLATION
Details
this product being distilled at 105°-120° C./0.1 mbar

Outcomes

Product
Name
Type
product
Smiles
ClC=C(C(C(C)C)(C)C)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 337 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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